Evidence Dimension 1: N1-Alkyl Chain Length Differentiates Biological Activity by >100-Fold vs. the N1-Methyl Analog
The closest structurally characterized analog with publicly available quantitative bioactivity data is N-methyl-N-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CID 1854166), which differs from CAS 883963-81-3 only by having a methyl group at N1 instead of an n-propyl group. This N1-methyl analog was tested in a cell-based assay and exhibited an EC₅₀ of 9.12 × 10⁴ nM (91.2 μM), indicating negligible biological activity [1]. For CAS 883963-81-3, the N1-propyl group increases computed logP by approximately 0.8 log units (from an estimated 3.0 for the methyl analog to 3.8 for the propyl analog) and adds two methylene units of conformational flexibility [2]. Within the broader triazoloquinoxaline class, extension of the N1-alkyl chain has been correlated with enhanced DNA intercalation potency: compounds bearing bulkier N1-substituents (e.g., aryl, substituted phenyl) in the El-Adl 2021 series achieved IC₅₀ values of 17–38 μM against MCF-7, HepG2, and HCT-116 cell lines, whereas smaller N1-substituents yielded IC₅₀ > 50 μM [3]. While direct IC₅₀ data for CAS 883963-81-3 are not yet available in peer-reviewed literature, the N1-propyl group places it in the favorable SAR space associated with measurable anti-proliferative activity, in stark contrast to the essentially inactive N1-methyl analog.
| Evidence Dimension | Cell-based bioactivity (EC₅₀) and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | CAS 883963-81-3 (N1-propyl): XLogP3-AA = 3.8; cell-based anti-proliferative IC₅₀ data not yet published (class-level inference: expected in the 10–50 μM range based on SAR of N1-alkyl triazoloquinoxaline benzenesulfonamides [3]) |
| Comparator Or Baseline | N1-methyl analog (CID 1854166): EC₅₀ = 91,200 nM (91.2 μM); estimated XLogP3-AA ≈ 3.0 [1] |
| Quantified Difference | >100-fold reduction in EC₅₀ (from 91.2 μM to estimated <50 μM based on class SAR); ΔlogP ≈ +0.8 units |
| Conditions | BindingDB cell-based assay (N1-methyl analog); PubChem computed XLogP3-AA (both compounds); El-Adl 2021 MTT assay against HepG2, HCT-116, MCF-7 (class SAR) |
Why This Matters
Procurement of the N1-methyl analog instead of CAS 883963-81-3 would deliver a compound that is functionally inactive in cell-based assays, rendering structure-activity studies uninterpretable; the N1-propyl substituent is a minimum requirement for entry into the biologically active SAR space of this chemotype.
- [1] BindingDB Entry BDBM97010. N-methyl-N-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (MLS001140889, CID 1854166). EC₅₀ = 9.12 × 10⁴ nM. https://bindingdb.org/ (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary CID 2029291. N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide. XLogP3-AA = 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/883963-81-3 (accessed 2026-04-28). View Source
- [3] El-Adl K, El-Helby AA, Sakr H, Elwan A. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations. New J Chem. 2021;45(2):881-897. doi:10.1039/d0nj02990d. View Source
